molecular formula C9H13NO3 B13747432 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B13747432
M. Wt: 183.20 g/mol
InChI Key: VFTIDQJNSIJAAF-UHFFFAOYSA-N
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Description

3-Oxo-2-azaspiro[44]nonane-4-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by oxidation to introduce the ketone functionality at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of the ketone group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized spirocyclic compounds, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, while the spirocyclic structure may influence its binding to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester
  • 3-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • 2-azaspiro[4.4]nonane-4-carboxylic acid hydrochloride

Comparison: 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a ketone and carboxylic acid group. This combination of functional groups and structural features distinguishes it from other similar compounds, which may have different substituents or ring sizes .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7-6(8(12)13)9(5-10-7)3-1-2-4-9/h6H,1-5H2,(H,10,11)(H,12,13)

InChI Key

VFTIDQJNSIJAAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC(=O)C2C(=O)O

Origin of Product

United States

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